
N-(3-hydroxyphenyl)cyclopropanecarboxamide
Übersicht
Beschreibung
N-(3-hydroxyphenyl)cyclopropanecarboxamide is a chemical compound with the empirical formula C10H11NO2 . It has a molecular weight of 177.20 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of this compound is O=C(NC1=CC=CC(O)=C1)C2CC2 . This notation provides a way to represent the structure of the molecule in text format. The InChI key for the compound is BZSAIZDIEYYOBA-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 185°C . The predicted boiling point is approximately 422.8°C at 760 mmHg . The compound has a predicted density of approximately 1.4 g/cm3 and a predicted refractive index of n20D 1.68 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : Research has explored various synthesis methods for derivatives of cyclopropanecarboxamide. For instance, Feutrill and Mirrington (1973) described a key step in synthesizing 3-(2?-hydroxyphenyl)-2,3-dimethylcyclopent-ene from o-iodoanisole, although they did not directly synthesize cyclopropanecarboxamide derivatives (Feutrill & Mirrington, 1973).
Characterization of Derivatives : Özer et al. (2009) synthesized and characterized several N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, providing valuable insights into the molecular structure and properties of these compounds (Özer et al., 2009).
Crystal Structure Analysis : Studies such as those by Lu et al. (2021) have focused on the synthesis and crystal structure determination of specific cyclopropanecarboxamide derivatives, contributing to the understanding of their molecular configurations (Lu et al., 2021).
Potential Applications in Pharmacology
Anticancer Properties : Some derivatives of N-(3-hydroxyphenyl)cyclopropanecarboxamide have been studied for their antiproliferative activities against cancer cell lines. For example, Kauerová et al. (2016) explored the anticancer effect of novel nitro-substituted hydroxynaphthanilides, indicating the potential of these compounds as anticancer agents (Kauerová et al., 2016).
Pharmacological Activity Studies : Abbasi et al. (2014) synthesized N-(3-hydroxyphenyl) benzamide and its derivatives, evaluating their enzyme inhibition activities. Such studies are essential for understanding the pharmacological potential of these compounds (Abbasi et al., 2014).
Miscellaneous Applications
Corrosion Inhibition : Abu-Rayyan et al. (2022) investigated acrylamide derivatives as corrosion inhibitors in nitric acid solutions, demonstrating the versatility of these compounds in industrial applications (Abu-Rayyan et al., 2022).
Larvicidal Properties : Taylor et al. (1998) explored the larvicidal properties of certain cyclopropanecarboxamides, highlighting the potential use of these compounds in pest control (Taylor et al., 1998).
Safety and Hazards
The compound is classified as an eye irritant (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety precautions include avoiding eye contact and seeking medical attention if the compound gets in the eyes . It’s also classified as a combustible solid .
Eigenschaften
IUPAC Name |
N-(3-hydroxyphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-3-1-2-8(6-9)11-10(13)7-4-5-7/h1-3,6-7,12H,4-5H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSAIZDIEYYOBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310164 | |
| Record name | N-(3-hydroxyphenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52041-73-3 | |
| Record name | NSC222611 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-hydroxyphenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


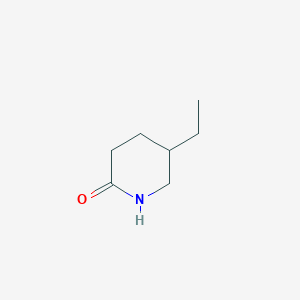

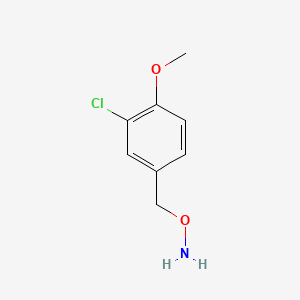


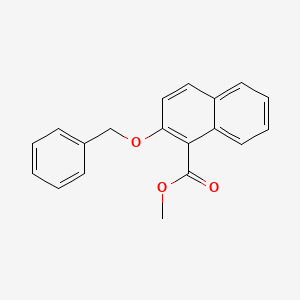
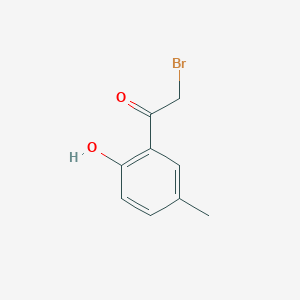

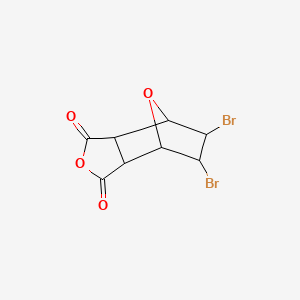

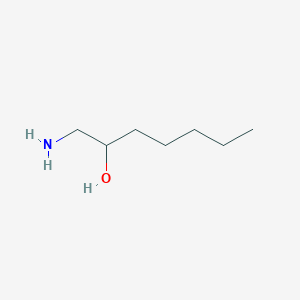

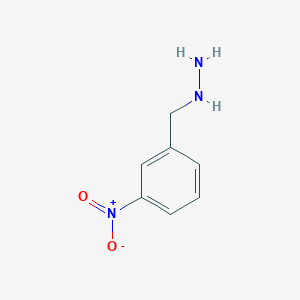
![[(2,5-Dichlorophenyl)methyl]hydrazine](/img/structure/B3053154.png)
